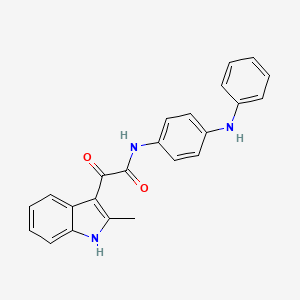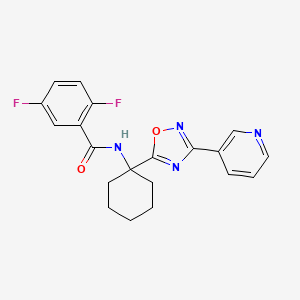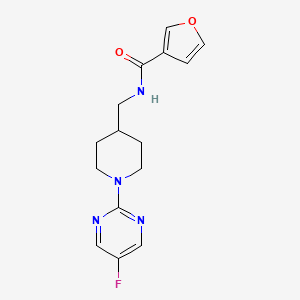
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, also known as PF-06751979, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. PF-06751979 is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Mecanismo De Acción
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a selective inhibitor of DHODH, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. DHODH oxidizes dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP), a precursor of RNA and DNA. Inhibition of DHODH by N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide leads to a decrease in the intracellular levels of UMP, which ultimately leads to a decrease in the proliferation of immune cells, cancer cells, and viruses.
Biochemical and Physiological Effects
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to have potent inhibitory activity against DHODH, with an IC50 value of 0.07 nM. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been shown to be selective for DHODH, with no significant inhibitory activity against other enzymes in the pyrimidine biosynthesis pathway.
In a preclinical study, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in immune cells, leading to a decrease in the proliferation of immune cells. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to reduce the levels of UMP in cancer cells, leading to apoptosis. Furthermore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide was shown to inhibit the replication of hepatitis C virus and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its potent inhibitory activity against DHODH, making it a useful tool for studying the role of DHODH in various biological processes. In addition, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is selective for DHODH, allowing for the specific inhibition of DHODH without affecting other enzymes in the pyrimidine biosynthesis pathway.
One limitation of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the high potency of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide may make it difficult to determine the optimal concentration for use in experiments.
Direcciones Futuras
There are several potential future directions for the study of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide. One direction is the development of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide as a therapeutic agent for autoimmune diseases, cancer, and viral infections. Clinical trials are currently underway to evaluate the safety and efficacy of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide in the treatment of rheumatoid arthritis and multiple sclerosis.
Another direction is the study of the role of DHODH in various biological processes. DHODH has been shown to play a role in immune cell proliferation, cancer cell proliferation, and viral replication. Further studies on the role of DHODH in these processes may lead to the development of new therapeutic targets.
In addition, the development of new DHODH inhibitors with improved solubility and pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid. The intermediate is then reacted with furan-3-carboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and DMAP to form N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide.
Aplicaciones Científicas De Investigación
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and viral infections. DHODH is essential for the proliferation of immune cells, and inhibition of DHODH has been shown to suppress the immune response. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an immunosuppressive agent for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, DHODH is overexpressed in various types of cancer, and inhibition of DHODH has been shown to induce apoptosis in cancer cells. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an anticancer agent. Furthermore, DHODH is required for the replication of certain viruses, including hepatitis C virus and dengue virus. Therefore, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has the potential to be used as an antiviral agent.
Propiedades
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHVKCCFHMPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
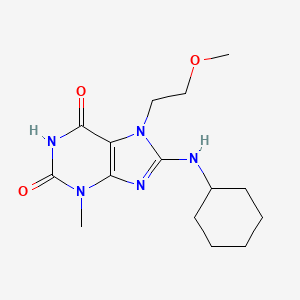
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)
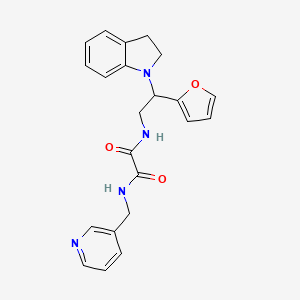
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2619072.png)
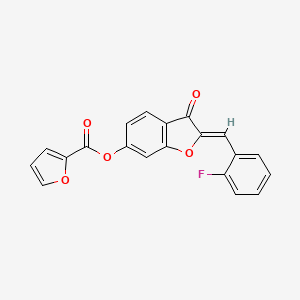
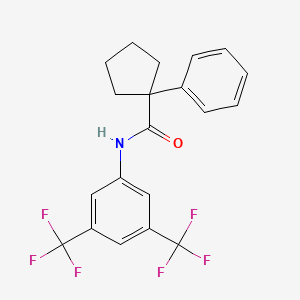
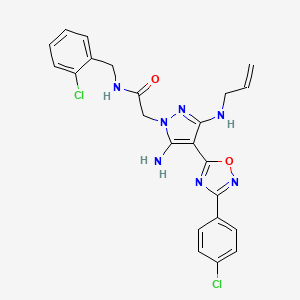
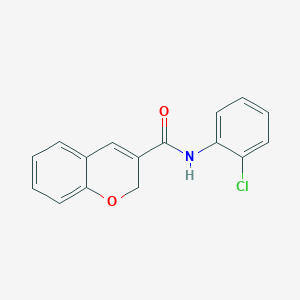
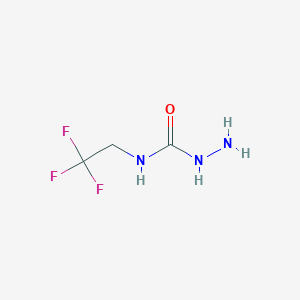
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
